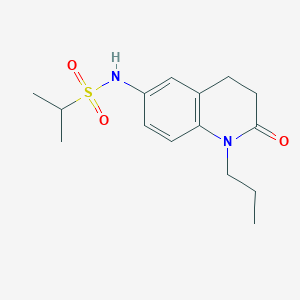

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide” is a chemical compound that has been used in diverse scientific research areas. It has been identified as an ABA-mimicking ligand that can activate multiple ABA receptors and protect plants from water loss and drought stress .

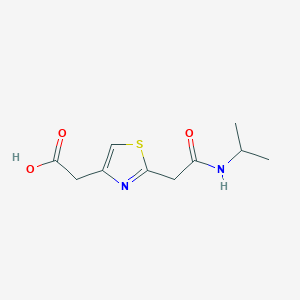

Molecular Structure Analysis

The molecular structure of “this compound” is complex. It has a molecular weight of 619.673 and its formula is C35H36F3N3O4 . The structure includes various chemical moieties at different positions on the 2-oxo-1,2,3,4-tetrahydroquinolin skeleton .Scientific Research Applications

Novel Nanosized N-sulfonated Brönsted Acidic Catalyst

A study introduced a new nano-sized N-sulfonic acid catalyst used for promoting the one-pot synthesis of hexahydroquinolines via a four-component condensation process under solvent-free conditions. The research highlighted the efficiency of this catalyst in producing excellent yields in short reaction times and its ability to be reused multiple times without losing catalytic activity. This opens up potential applications in the synthesis of complex organic compounds, including those related to N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide derivatives (Goli-Jolodar et al., 2016).

Antimicrobial Activity of N-sulfonate Derivatives

Another study synthesized novel functionalized N-sulfonates with potential biological activity, including derivatives of quinolyl functional groups. These compounds were evaluated for their antimicrobial and antifungal activities. Among the synthesized compounds, some demonstrated high activity against both Gram-positive and Gram-negative bacteria, as well as tested fungi, suggesting the potential for these compounds in medical and pharmaceutical research applications (Fadda et al., 2016).

Heterocyclic Compound Synthesis

Research on the palladium-catalysed heteroannulation of [60]fullerene with various N-benzyl sulfonamides showcased the synthesis of [60]fullerene-fused tetrahydroisoquinolines. This process, involving C-H bond activation, led to the creation of compounds where the sulfonamide group could be removed or replaced, expanding the toolbox for synthesizing heterocyclic compounds and potentially relating to the synthesis or modification of compounds like this compound (Su et al., 2012).

Molecular Complexes and Solubility Enhancement

A study focused on the formation of molecular complexes based on the sulfonate–pyridinium interaction, leading to enhanced solubility and improved optics in the resulting compounds. This research is significant for the development of new materials with specific optical properties and enhanced solubility, which can be crucial for various applications, including pharmaceutical formulations (Ahmad et al., 2020).

Mechanism of Action

Target of Action

The primary target of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is the PYR/PYL family of ABA receptors . These receptors play a crucial role in the plant’s response to drought and other abiotic stresses .

Mode of Action

This compound, also known as an ABA-mimicking ligand, binds directly to the PYR/PYL family of ABA receptors . This binding results in the inhibition of type 2C phosphatases (PP2C) and the activation of downstream ABA signaling . The compound mediates a gate-latch-lock interacting network, a structural feature that is conserved in the ABA-bound receptor/PP2C complex .

Biochemical Pathways

The binding of this compound to the ABA receptors leads to the activation of a gene network that is highly similar to that induced by ABA . This activation affects the plant’s response to abiotic stresses such as drought, cold, and soil salinity .

Result of Action

The activation of the ABA receptors by this compound results in several effects. It can inhibit seed germination , prevent leaf water loss , and promote drought resistance in plants .

Action Environment

Environmental factors such as drought, cold, and soil salinity can influence the action, efficacy, and stability of this compound . These factors can trigger the plant’s ABA signaling pathway, which the compound is designed to mimic .

Future Directions

“N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide” has potential applications in diverse scientific research areas, ranging from drug synthesis to catalysis and material science. Its role as an ABA-mimicking ligand that can activate multiple ABA receptors and protect plants from water loss and drought stress suggests potential applications in agriculture .

Biochemical Analysis

Biochemical Properties

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide has been found to interact with the PYR/PYL family of ABA receptors . This interaction results in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling .

Cellular Effects

The compound’s interaction with ABA receptors and subsequent inhibition of PP2C has a profound effect on cellular processes. This compound can influence cell function by modulating cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically the ABA receptors . This binding leads to enzyme inhibition or activation and changes in gene expression .

Metabolic Pathways

This compound is involved in the ABA signaling pathway . It interacts with enzymes such as the type 2C phosphatases (PP2C) .

Properties

IUPAC Name |

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)propane-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-4-9-17-14-7-6-13(16-21(19,20)11(2)3)10-12(14)5-8-15(17)18/h6-7,10-11,16H,4-5,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZMQKYYULIPFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methylpropyl)amino]propan-2-one hydrochloride](/img/structure/B2929477.png)

![5-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one](/img/structure/B2929488.png)